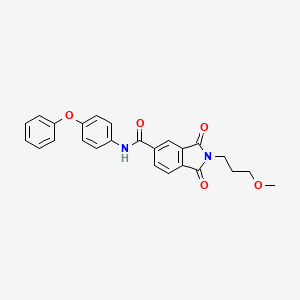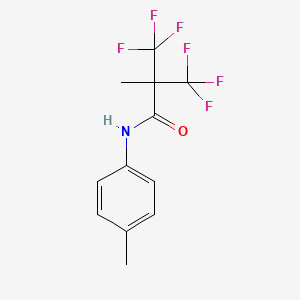![molecular formula C34H33NO8 B12469955 4-{[(5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12469955.png)
4-{[(5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a tert-butylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include palladium catalysts, boron reagents, and other organometallic compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and tert-butylphenoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{2-[(4-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE has a wide range of applications in scientific research:
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(4-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance properties.
Indole Derivatives: Compounds with a similar aromatic structure and potential biological activities.
Uniqueness
4-{2-[(4-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}BUTANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of a furan ring, phenyl group, and tert-butylphenoxy moiety provides distinct chemical and biological properties not commonly found in simpler compounds.
Properties
Molecular Formula |
C34H33NO8 |
|---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
[4-[2-[5-[4-(4-tert-butylphenoxy)anilino]-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C34H33NO8/c1-34(2,3)24-11-17-26(18-12-24)42-27-19-13-25(14-20-27)35-31(37)7-4-8-32(38)41-22-29(36)23-9-15-28(16-10-23)43-33(39)30-6-5-21-40-30/h5-6,9-21H,4,7-8,22H2,1-3H3,(H,35,37) |
InChI Key |
JCNUDEZIJLDFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCC(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B12469872.png)
![bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate](/img/structure/B12469878.png)

![7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B12469881.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12469888.png)
![4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile](/img/structure/B12469898.png)
![N-[4-(4-bromophenoxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B12469901.png)


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide](/img/structure/B12469918.png)
![4-(2,6-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12469923.png)
![ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate](/img/structure/B12469928.png)
![N-(2,4-dichlorophenyl)-6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanamide](/img/structure/B12469945.png)
![4-chloro-N-[3-(propan-2-yloxy)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469954.png)
